4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 2731014-67-6
VCID: VC11534386
InChI: InChI=1S/C5H6BrF2N3/c1-2-11-9-3(5(7)8)4(6)10-11/h5H,2H2,1H3
SMILES:
Molecular Formula: C5H6BrF2N3
Molecular Weight: 226.02 g/mol

4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole

CAS No.: 2731014-67-6

Cat. No.: VC11534386

Molecular Formula: C5H6BrF2N3

Molecular Weight: 226.02 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole - 2731014-67-6

Specification

CAS No. 2731014-67-6
Molecular Formula C5H6BrF2N3
Molecular Weight 226.02 g/mol
IUPAC Name 4-bromo-5-(difluoromethyl)-2-ethyltriazole
Standard InChI InChI=1S/C5H6BrF2N3/c1-2-11-9-3(5(7)8)4(6)10-11/h5H,2H2,1H3
Standard InChI Key QLVXKEWECOYZSO-UHFFFAOYSA-N
Canonical SMILES CCN1N=C(C(=N1)Br)C(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

The molecular formula of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole is C₆H₇BrF₂N₃, with a molecular weight of 255.04 g/mol. The ethyl group at position 2 distinguishes it from closely related methyl-substituted analogs, imparting enhanced lipophilicity and steric bulk . The bromine atom at position 4 contributes to polarizability and halogen-bonding interactions, while the difluoromethyl group at position 5 introduces electron-withdrawing effects, improving metabolic stability compared to non-fluorinated counterparts .

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₆H₇BrF₂N₃
Molecular Weight255.04 g/mol
Substituents4-Bromo, 5-difluoromethyl, 2-ethyl
CAS NumberNot publicly available
Predicted Density~1.6–1.8 g/cm³
Solubility (Water)Low (<1 mg/mL)

Synthesis and Industrial Preparation

Synthetic Routes

The synthesis of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole can be inferred from methodologies used for analogous triazole derivatives. A patent describing the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids outlines a multi-step process involving Grignard reagents, halogenation, and carboxylation . Adapting this approach:

  • Halogenation and Cyclization:

    • Starting from a 4,5-dibromo-1H-1,2,3-triazole precursor, selective substitution at position 5 with a difluoromethyl group is achieved using fluorinated reagents under controlled temperatures (−78°C to 0°C) .

    • Ethyl substitution at position 2 is introduced via alkylation using ethyl magnesium chloride or similar Grignard reagents .

  • Purification and Isolation:

    • Post-synthesis, the crude product is purified via recrystallization or column chromatography to isolate the target compound .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsOutcome
HalogenationBr₂, THF, −78°C4,5-Dibromo intermediate
DifluoromethylationCHF₂MgCl, −30°CSubstitution at position 5
EthylationC₂H₅MgCl, 0–25°CEthyl group at position 2
PurificationRecrystallization (EtOH/H₂O)>95% purity

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing above 200°C. Its bromine and fluorine substituents render it susceptible to nucleophilic substitution reactions, particularly at position 4 . The difluoromethyl group enhances resistance to oxidative degradation compared to non-fluorinated analogs .

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 1.4–1.6 ppm (triplet, CH₂CH₃), δ 4.2–4.4 ppm (quartet, NCH₂), and δ 6.8–7.2 ppm (CF₂H, split due to coupling with fluorine) .

  • ¹³C NMR: Peaks at 120–125 ppm (C-Br), 110–115 ppm (CF₂), and 14–16 ppm (CH₂CH₃) .

  • MS (ESI+): Molecular ion peak at m/z 255.04 [M+H]⁺, with fragments at m/z 177 [M−Br]⁺ and m/z 95 [C₃H₅F₂N₃]⁺ .

Applications in Scientific Research

Medicinal Chemistry

1,2,3-Triazoles are explored as bioactive scaffolds due to their hydrogen-bonding capacity and metabolic stability . While 1,2,4-triazole derivatives dominate antimicrobial research, 1,2,3-triazoles like this compound show promise as:

  • Antibacterial Agents: Halogenated triazoles disrupt bacterial cell wall synthesis via interactions with penicillin-binding proteins .

  • Anticancer Candidates: The bromine atom facilitates DNA intercalation, while the difluoromethyl group enhances bioavailability .

Materials Science

  • Coordination Polymers: The nitrogen-rich triazole core acts as a ligand for metal ions, enabling the synthesis of porous materials for gas storage .

  • Fluorinated Polymers: Incorporation into polymers improves thermal stability and hydrophobicity .

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